methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8-3-5-9(6-4-8)19(16,17)14-7-12-10(13-14)11(15)18-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKOBDMUAVKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745231 | |
| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-32-2 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 1 Tosyl 1h 1,2,4 Triazole 3 Carboxylate and Analogous Structures
Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System
The formation of the 1,2,4-triazole heterocycle is the foundational step in the synthesis of the target molecule. Various synthetic strategies have been developed to construct this aromatic five-membered ring containing three nitrogen atoms.
Cyclization Reactions and Precursor Design
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the 1,2,4-triazole core from carefully designed acyclic precursors. A common approach involves the condensation and subsequent cyclization of compounds containing the necessary nitrogen and carbon backbones.
One widely used method is the oxidative cyclization of hydrazones. nih.govfrontiersin.org For instance, heterocyclic hydrazones can undergo intramolecular cyclization in the presence of an oxidizing agent like selenium dioxide to form fused 1,2,4-triazole systems with moderate to good yields. nih.govfrontiersin.org Another strategy involves the reaction of aminoguanidine (B1677879) bicarbonate with carboxylic acids. mdpi.com This acid-catalyzed condensation forms a guanyl hydrazide intermediate, which then undergoes ring closure to yield a 3-amino-1,2,4-triazole, a versatile precursor for further functionalization. mdpi.com The choice of precursors is critical, as their structure dictates the substitution pattern of the final triazole ring.
| Precursor Type | Reagents | Key Feature |
| Hydrazones | Oxidizing Agent (e.g., SeO₂) | Intramolecular C-N bond formation |
| Amidines & Hydrazines | Varies (e.g., Isothiocyanates) | Metal-free desulfurization/deamination |
| Carboxylic Acids | Aminoguanidine | Forms 3-amino-1,2,4-triazole intermediate |
| Nitriles & Hydrazines | Varies | Direct incorporation of nitrile carbon into the ring |
Multi-component Reaction Approaches for Triazole Core Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient and atom-economical route to complex molecules. rsc.org Several MCRs have been developed for the synthesis of 1,2,4-triazoles.
A metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has been reported to produce highly substituted 1,2,4-triazole-based hybrids. rsc.orgrsc.org Another approach involves a copper-enabled [3+2] annulation reaction between nitriles, 2-diazoacetonitriles, and aryldiazonium salts to regioselectively synthesize 1-aryl-5-cyano-1,2,4-triazoles. isres.org These methods are valued for their operational simplicity and ability to generate structural diversity in a single step. rsc.orgisres.org
| Reaction Name/Type | Components | Catalyst/Conditions |
| Base-Promoted MCR | 1,3-diones, β-nitrostyrenes, Aldehyde hydrazones | Na₂CO₃, Metal-free |
| [3+2] Annulation | Nitriles, 2-Diazoacetonitriles, Aryldiazonium salts | Copper-enabled |
| One-Pot, Two-Step Process | Carboxylic acids, Monosubstituted hydrazines, Primary amidines | HATU, DIPEA |
Chemo- and Regioselective Synthesis of 3-Carboxylate Triazoles
For the synthesis of the target compound, controlling the regiochemistry to place a carboxylate group specifically at the C-3 position is paramount. Several methods achieve this with high selectivity.
An efficient approach involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride. researchgate.net This method provides direct access to 1,2,4-triazole-3(5)-carboxylates, which are key synthetic precursors. researchgate.net Another reported one-pot procedure for synthesizing methyl 3-carboxylate-1-aryl-1H-1,2,4-triazoles involves the use of nitrilimines and the Vilsmeier reagent under heating conditions. isres.org Such methods are crucial as they establish the required C-3 ester functionality early in the synthesis, avoiding the need for later-stage C-H functionalization which can be challenging and unselective.
Introduction and Functionalization of the Methyl Ester Moiety at C-3
The introduction of the methyl ester group at the C-3 position is typically accomplished by using a starting material that already contains the carboxylate or a precursor functional group. Synthesizing the core intermediate, methyl 1H-1,2,4-triazole-3-carboxylate, is a key step before N-1 tosylation.
Several distinct synthetic routes to this intermediate have been developed, often designed to avoid hazardous reagents like diazonium salts used in older methods. google.comgoogle.com
Route 2: From Thiosemicarbazide (B42300) and Oxalic Acid: A non-diazotization method starts with thiosemicarbazide and oxalic acid, which react in water to form an intermediate. google.com This is followed by the removal of the mercapto group with nitric acid and a final esterification with methanol (B129727) under acid catalysis to produce the target ester. google.com
Route 3: From Thiosemicarbazide and Oxalyl Chloride Monoester: In this pathway, monomethyl oxalyl chloride is reacted with thiosemicarbazide. The resulting product undergoes a ring-closing reaction in lye, followed by desulfurization, to yield 1H-1,2,4-triazole-3-carboxylic acid, which is then esterified to the final methyl ester. google.com
| Starting Materials | Key Steps | Advantages |
| Trichloroacetonitrile, Formyl hydrazine (B178648) | Cyclization, Alcoholysis | High yield, avoids diazotization |
| Thiosemicarbazide, Oxalic acid | Condensation, Desulfurization, Esterification | Uses water as solvent, no column chromatography |
| Thiosemicarbazide, Oxalyl chloride monoester | Condensation, Cyclization, Desulfurization, Esterification | Avoids explosive diazonium salts |
Derivatization at the N-1 Position with the Tosyl Group
The final step in synthesizing methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate is the introduction of the p-toluenesulfonyl (tosyl) group at the N-1 position of the triazole ring. This is typically achieved through a standard sulfonylation reaction, where the pre-formed methyl 1H-1,2,4-triazole-3-carboxylate is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. However, more integrated strategies also exist where the tosyl group is incorporated earlier in the synthetic sequence.
N-Tosyl-directed Synthetic Strategies
In more advanced synthetic designs, the tosyl group is not merely a final addition but is part of a precursor that directs the formation of the triazole ring itself. These strategies often utilize N-tosylhydrazones or related structures as key building blocks.
For example, N-tosylhydrazones can react with anilines in a dehydrogenative cyclization to form substituted triazoles. nih.govfrontiersin.org While this specific example leads to 1,2,3-triazoles, the principle of using a tosylated nitrogen source is a powerful tool in heterocycle synthesis. A more direct route to N-tosylated 1,2,4-triazoles involves the condensation of N'-tosylamidrazones with aldehydes. researchgate.net In this method, the N'-tosylamidrazone precursor already contains the N-tosyl moiety. Its reaction with an aldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, leads directly to the N'-tosyl-1,2,4-triazole product in good yields. researchgate.net This approach is highly efficient as it constructs the ring and establishes the N-tosyl substitution in a single transformative step.
Regioselectivity and Stereocontrol in N-Alkylation/Arylation of Triazole Systems
The 1,2,4-triazole ring possesses three nitrogen atoms, each a potential site for alkylation or arylation, presenting a significant challenge in achieving regioselectivity. The substitution pattern on the triazole ring dictates which nitrogen atom is favored for electrophilic attack. In the case of S-substituted 1,2,4-triazoles, alkylating agents tend to react at the N(1) and N(2) positions, with a preference for the N(2) alkylated isomer. nih.govnih.gov
Controlling the site of substitution is crucial for the synthesis of specific isomers. For instance, the alkylation of 1H-1,2,4-triazole can be directed to the 1-position by employing weakly nucleophilic bases like DBU and good leaving groups such as tosylate, which enhances both regioselectivity and yield. slideshare.net Theoretical studies, including AM1 and Density Functional Theory (DFT) calculations, have been employed to rationalize the observed regioselectivity in the alkylation of 1,2,4-triazole-3-thiones. nih.govresearchgate.net These computational approaches help in predicting the most likely site of reaction by analyzing the electronic properties of the triazole ring.
The reaction conditions, including the choice of solvent and base, play a critical role in determining the outcome of N-alkylation. For example, the use of potassium carbonate as a base in an ionic liquid under microwave irradiation has been shown to regioselectively yield 1-alkyl-1,2,4-triazoles. researchgate.net The nature of the alkylating agent also influences the regioselectivity. The reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane (B42720) resulted in a mixture of three different bis(triazolyl)methane isomers, highlighting the complexity of controlling the reaction outcome. nih.gov
| Triazole Substrate | Alkylating Agent | Base/Solvent | Major Product(s) | Reference |
|---|---|---|---|---|
| 1H-1,2,4-triazole | Alkyl Tosylates | DBU | 1-Alkyl-1,2,4-triazole | slideshare.net |
| 1,2,4-triazole | Alkyl Halides | K2CO3 / Ionic Liquid (hexylpyridinium bromide) | 1-Alkyl-1,2,4-triazoles | researchgate.net |
| 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K2CO3 / Acetone | -N(1)-CH2-N(1)-, -N(1)-CH2-N(2)-, -N(2)-CH2-N(2)- isomers | nih.gov |
| 4-phenyl-5-phenylamino-1,2,4-triazole-3-thione | Sodium Chloroacetate | NaOH / Ethanol (B145695) | S-alkylation | researchgate.net |
Sustainable and Green Chemistry Approaches in Triazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of triazole compounds to minimize environmental impact. rsc.org This involves the use of eco-friendly solvents, alternative energy sources, and developing more efficient, atom-economical reactions.
One of the key areas of focus is the replacement of hazardous organic solvents with greener alternatives. Water, being non-toxic and readily available, has been utilized as a solvent for the synthesis of 1,4-disubstituted 1,2,3-triazoles via click chemistry, often leading to higher yields and selectivity. rsc.org A patented method for synthesizing the precursor methyl 1,2,4-triazole-3-carboxylate (B8385096) employs water as a solvent, highlighting its applicability in industrial processes. google.com
Alternative energy sources such as microwave irradiation and ultrasound are also being employed to accelerate reaction times, reduce energy consumption, and improve yields. nih.govresearchgate.net For instance, the synthesis of 1-substituted 1,2,4-triazole derivatives has been achieved in excellent yields under microwave conditions using a recyclable base-ionic liquid combination. researchgate.net Ultrasound-assisted, one-pot methods have also been developed for the synthesis of 1,2,4-triazole derivatives. researchgate.net
These green approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective processes. The adoption of such methodologies is crucial for the sustainable development of pharmaceuticals and other fine chemicals derived from triazole scaffolds. rsc.orgresearchgate.net
| Parameter | Conventional Methods | Green Chemistry Approaches | Reference |
|---|---|---|---|
| Solvents | Often hazardous, volatile organic solvents | Water, ionic liquids, solvent-free conditions | rsc.orgresearchgate.net |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound | nih.govresearchgate.net |
| Reaction Time | Often longer | Significantly reduced | researchgate.netresearchgate.net |
| Waste Generation | Can be substantial | Minimized through atom economy and recyclable catalysts | rsc.org |
Chemical Reactivity and Mechanistic Studies of Methyl 1 Tosyl 1h 1,2,4 Triazole 3 Carboxylate
Reactivity Profiles of the 1,2,4-Triazole (B32235) Heterocycle
The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com Its aromaticity is due to the delocalization of six π-electrons over the ring. chemicalbook.com The presence of three electronegative nitrogen atoms significantly influences the electron distribution within the ring, rendering the carbon atoms electron-deficient. chemicalbook.com
The 1,2,4-triazole ring exhibits distinct behavior towards electrophilic and nucleophilic substitution. Due to the π-deficient nature of the carbon atoms, electrophilic substitution on the carbon atoms of the triazole ring is generally difficult to achieve. Instead, electrophilic attack typically occurs on the ring's nitrogen atoms, which possess lone pairs of electrons. chemicalbook.com For an N-unsubstituted 1,2,4-triazole, protonation readily occurs at the N4 position. chemicalbook.com However, in methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate, the N1 position is already substituted by a strongly electron-withdrawing tosyl group. This group, along with the methyl carboxylate group at C3, further deactivates the ring, making electrophilic substitution even less favorable.
Conversely, the electron deficiency at the ring's carbon atoms makes them susceptible to nucleophilic attack. chemicalbook.com The carbon atoms in 1H-1,2,4-triazoles are π-deficient and can undergo nucleophilic substitution, sometimes under mild conditions. chemicalbook.com The presence of the N-tosyl group in the target molecule significantly enhances this susceptibility. The tosyl group acts as a powerful electron-withdrawing group, further polarizing the C-N bonds and increasing the electrophilicity of the ring carbons, particularly C5. Nucleophilic aromatic substitution (SNAr) can be a viable pathway for functionalizing the triazole core, especially with potent nucleophiles. Studies on related heterocyclic systems, such as 4-chloroquinolines, have demonstrated that 1,2,4-triazole can act as a nucleophile in substitution reactions, highlighting the reactivity of its nitrogen atoms. researchgate.netresearchgate.net
Table 1: Predicted Substitution Reactivity of the 1,2,4-Triazole Core
| Reaction Type | Reactivity | Influencing Factors | Predicted Outcome for this compound |
| Electrophilic Aromatic Substitution | Low | Electron-deficient carbon atoms; Presence of three electronegative nitrogen atoms. chemicalbook.com | Highly disfavored due to the strong deactivating effects of the N-tosyl and C3-carboxylate groups. |
| Nucleophilic Aromatic Substitution | Moderate to High | Electron-deficient carbon atoms. chemicalbook.com | Favored, particularly at the C5 position. The N-tosyl group acts as a strong activating group for nucleophilic attack. |
The 1,2,4-triazole ring system can participate in various cycloaddition reactions, which are effective methods for synthesizing new heterocyclic compounds. acgpubs.org One of the most common types is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.netresearchgate.net In these reactions, the triazole ring or its precursors can react with various dipolarophiles. For instance, nitrile imines can react with organo-cyanamide ions in a formal 1,3-dipolar cycloaddition to yield 1,2,4-triazol-3-imines. researchgate.net Photochemical methods have also been developed to synthesize 1,2,4-triazoles via the cycloaddition of an azomethine ylide intermediate with nitriles. rsc.orgrsc.org
While many cycloaddition reactions focus on the synthesis of the triazole ring itself, derivatives of 1,2,4-triazoles can also act as reactants. frontiersin.orgnih.govorganic-chemistry.org For example, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a well-known aza-dienophile that readily participates in Diels-Alder reactions. acgpubs.org The potential for this compound to undergo cycloaddition would depend on the specific reaction conditions and the nature of the reacting partner.
Ring-opening reactions of the 1,2,4-triazole core are less common than cycloadditions but can occur under specific conditions, often leading to the formation of other heterocyclic or acyclic structures. For instance, the treatment of certain 1,2,4-triazole derivatives can lead to ring cleavage and subsequent rearrangement. The stability of the triazole ring in this compound, enhanced by its aromaticity, suggests that harsh conditions would likely be required to induce ring-opening.
Transformations Involving the Ester Functionality
The methyl carboxylate group at the C3 position is a versatile functional handle that allows for a variety of chemical transformations, providing access to other important classes of compounds such as carboxylic acids, amides, and alcohols.
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
Transesterification, the conversion of one ester to another, is also a feasible transformation. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol (e.g., ethanol (B145695) or isopropanol) in excess, shifting the equilibrium towards the formation of the new ester.
The ester group can be readily converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This process, known as ammonolysis or aminolysis, typically requires heating and can be performed with or without a catalyst. The synthesis of 1-substituted 1,2,4-triazole-3-carboxamides from methyl 1,2,4-triazole-3-carboxylate (B8385096) has been demonstrated, showcasing a practical application of this reaction. mdpi.com For instance, treatment of the parent methyl ester with ammonia leads to the formation of the corresponding primary amide. mdpi.com This transformation is crucial in the synthesis of antiviral agents like Ribavirin. chemicalbook.com
The carboxylate group can be reduced to a primary alcohol. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide and a second hydride addition to the intermediate aldehyde. This provides a synthetic route to (1-tosyl-1H-1,2,4-triazol-3-yl)methanol.
Table 2: Common Transformations of the Methyl Ester Group
| Reaction | Reagents | Product Functional Group |
| Hydrolysis (Saponification) | NaOH or KOH, then H₃O⁺ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | Ester (with R' group) |
| Amidation | NH₃, R'NH₂, or R'R"NH | Amide |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol |
Reactivity and Strategic Utility of the N-Tosyl Group
The N-tosyl (p-toluenesulfonyl) group is a common and highly useful functional group in organic synthesis. wikipedia.org Its primary roles in this compound are as an electron-withdrawing group and a potential protecting group or leaving group.
As a strong electron-withdrawing group, the tosyl moiety significantly decreases the electron density of the triazole ring. This deactivation effect makes the ring less susceptible to electrophilic attack but more prone to nucleophilic attack, as discussed in section 3.1.1. This property is often exploited to direct the regioselectivity of reactions on heterocyclic systems. nih.gov
Furthermore, the tosyl group is frequently used as a protecting group for amines and nitrogen-containing heterocycles. wikipedia.org The resulting sulfonamide is stable under a wide range of reaction conditions. wikipedia.org Crucially, the tosyl group can be removed (deprotected) under specific, often reductive or strongly acidic, conditions. wikipedia.orgnih.gov This strategic utility allows for reactions to be performed on other parts of the molecule, after which the N-H bond of the triazole can be regenerated. The ability to remove the tosyl group enhances the synthetic value of this compound as an intermediate, allowing for subsequent functionalization at the N1 position. The tosyl group's character as an excellent leaving group, particularly when attached to carbon in tosylates, also influences its reactivity when bonded to nitrogen, facilitating cleavage under appropriate nucleophilic or reductive conditions. masterorganicchemistry.com
Methods for Tosyl Group Cleavage and Deprotection
The removal of the N-tosyl group from this compound is a key transformation, enabling the synthesis of N-unsubstituted 1,2,4-triazoles. While specific documented methods for this exact molecule are not extensively reported, general methodologies for the deprotection of N-tosylated heterocycles can be applied. These methods often involve reductive or basic conditions.
Reductive cleavage is a common strategy for the removal of tosyl groups from nitrogen atoms. Reagents such as sodium naphthalenide are known to efficiently cleave N-S bonds through a single electron transfer (SET) mechanism. fiu.edu This process involves the formation of a radical anion intermediate, which then fragments to release the sulfonamide and the deprotected amine upon workup. fiu.edu
Basic hydrolysis represents another viable approach for the cleavage of the N-tosyl group. The electron-withdrawing nature of the tosyl group and the triazole ring can render the sulfonyl sulfur susceptible to nucleophilic attack by hydroxide ions. The reaction is typically performed in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like methanol (B129727) or ethanol at elevated temperatures. The ease of this cleavage can, however, be influenced by the electronic nature of the substituents on the triazole ring.
A summary of general methods applicable for tosyl group cleavage is presented in the table below.
| Deprotection Method | Reagents and Conditions | Mechanistic Pathway |
| Reductive Cleavage | Sodium Naphthalenide in THF | Single Electron Transfer (SET) |
| Basic Hydrolysis | NaOH or KOH in alcohol, heat | Nucleophilic Acyl Substitution |
The Tosyl Group as an Activating or Leaving Group in Subsequent Transformations
The tosyl group in this compound can function as both an activating group and a leaving group in various chemical transformations. As an electron-withdrawing group, the tosyl moiety enhances the electrophilicity of the triazole ring, making it more susceptible to nucleophilic attack.
The tosyl group is well-established as an excellent leaving group in nucleophilic substitution reactions when attached to a carbon atom. proprep.com However, its function as a leaving group when directly attached to a nitrogen atom of a heterocyclic ring is less common and highly dependent on the specific ring system and reaction conditions.
Detailed Reaction Mechanism Investigations and Kinetic Studies
Detailed mechanistic and kinetic studies specifically focused on this compound are scarce in the published literature. However, the general reactivity of N-substituted 1,2,4-triazoles provides a framework for understanding its potential reaction pathways.
The synthesis of N'-tosyl-1,2,4-triazoles has been reported through the condensation of N'-tosylamidrazones with aldehydes. researchgate.net This reaction proceeds via the formation of a hydrazone-like intermediate, followed by an intramolecular cyclization and dehydration to afford the triazole ring. The mechanism involves nucleophilic attack of the amidrazone nitrogen onto the aldehyde carbonyl, followed by elimination of water.
The cleavage of the N-S bond in tosyl hydrazones has been investigated, revealing the potential for dual reactivity of the aryne intermediates involved. frontiersin.org While not directly on the target molecule, these studies provide insight into the fundamental reactivity of the N-tosyl moiety.
Further research is required to elucidate the specific reaction mechanisms and kinetics of this compound in various chemical transformations. Such studies would involve computational modeling, isotopic labeling experiments, and detailed kinetic analysis to map out the energy profiles of reaction pathways and identify key intermediates and transition states.
Advanced Spectroscopic and Structural Elucidation Techniques
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Regioisomeric Differentiation
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate. Both ¹H (proton) and ¹³C (carbon-13) NMR would provide a detailed map of the molecule's carbon-hydrogen framework, while advanced 2D NMR techniques would be crucial for unambiguous assignment and, critically, for differentiating between potential regioisomers formed during synthesis.
The tosylation of methyl 1H-1,2,4-triazole-3-carboxylate can potentially yield three different N-tosylated regioisomers: the 1-tosyl, 2-tosyl, and 4-tosyl derivatives. High-resolution NMR is the definitive method to distinguish these isomers. For the expected 1-tosyl isomer, the key NMR signals can be predicted.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the tosyl group's aromatic ring would typically appear as two doublets in the aromatic region (δ 7.0-8.5 ppm). The methyl protons of the tosyl group would present as a singlet, as would the methyl protons of the ester group. The sole proton on the triazole ring (H-5) would also appear as a downfield singlet.
Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom, including the carbonyl carbon of the ester, the carbons of the triazole ring, and the carbons of the tosyl group.
Regioisomeric Differentiation: Advanced 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for confirming the N1 substitution pattern.
HMBC: A correlation between the triazole proton (H-5) and the quaternary carbon of the tosyl group attached to the sulfonyl group would provide strong evidence for the proximity of these groups, helping to establish the connectivity.
NOESY: A through-space correlation between the ortho-protons of the tosyl group and the H-5 proton of the triazole ring would definitively confirm the 1-tosyl structure, as such a correlation would be absent or different in the 2-tosyl or 4-tosyl isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of substituent effects on 1,2,4-triazole (B32235) and p-toluenesulfonyl moieties.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Triazole C-H (H-5) | ~8.8 - 9.2 (s, 1H) | ~145.0 - 148.0 |
| Ester O-CH₃ | ~3.9 - 4.1 (s, 3H) | ~52.0 - 54.0 |
| Tosyl CH₃ | ~2.4 - 2.6 (s, 3H) | ~21.0 - 22.0 |
| Tosyl Ar-H (ortho to SO₂) | ~7.9 - 8.1 (d, 2H) | ~129.0 - 131.0 |
| Tosyl Ar-H (meta to SO₂) | ~7.3 - 7.5 (d, 2H) | ~127.0 - 129.0 |
| Triazole C=O | - | ~158.0 - 162.0 |
| Triazole C-N | - | ~155.0 - 159.0 |
| Tosyl C-S | - | ~133.0 - 136.0 |
| Tosyl C-CH₃ | - | ~146.0 - 149.0 |
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation patterns under ionization. For this compound (Molecular Formula: C₁₁H₁₁N₃O₄S), the calculated molecular weight is approximately 281.05 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this mass with high precision, typically to four or five decimal places, which serves as strong evidence for the elemental composition.
Fragmentation Pathway Analysis: Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. The analysis of these fragments helps to confirm the presence of the key structural motifs.
Key Predicted Fragmentation Steps:
Loss of the Tosyl Group: A primary fragmentation pathway would likely involve the cleavage of the N-S bond, leading to the loss of the p-toluenesulfonyl radical (•SO₂C₇H₇, 155 m/z) or a neutral p-toluenesulfonyl molecule, generating an ion corresponding to the methyl 1H-1,2,4-triazole-3-carboxylate cation.
Formation of the Tropylium (B1234903) Cation: A very common and stable fragment from the tosyl group is the tropylium cation [C₇H₇]⁺ at m/z 91.
Loss of the Methoxy (B1213986) Group: Cleavage adjacent to the ester carbonyl can result in the loss of the methoxy radical (•OCH₃, 31 m/z), yielding an acylium ion.
Ring Cleavage: The triazole ring itself can undergo cleavage, often involving the loss of molecular nitrogen (N₂, 28 m/z).
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 281 | [M]⁺ or [M+H]⁺ | Molecular Ion |
| 155 | [C₇H₇SO₂]⁺ | Tosyl cation |
| 126 | [M - C₇H₇SO₂]⁺ | Loss of tosyl radical |
| 91 | [C₇H₇]⁺ | Tropylium cation from tosyl group |
| 250 | [M - •OCH₃]⁺ | Loss of methoxy radical from ester |
X-ray Crystallography for Definitive Solid-State Structural Elucidation and Conformational Analysis
For a compound that can be crystallized, single-crystal X-ray crystallography provides the most unambiguous and definitive structural proof. This technique maps the precise three-dimensional arrangement of atoms in the solid state, confirming not only the atomic connectivity but also providing detailed information on bond lengths, bond angles, and intermolecular interactions.
For this compound, an X-ray crystal structure would:
Confirm Regiochemistry: It would unequivocally establish the attachment of the tosyl group to the N1 position of the triazole ring.
Determine Conformation: The analysis would reveal the rotational conformation around the N-S bond and the C-C bond of the ester group, showing the spatial relationship between the triazole ring, the tosyl group's aromatic ring, and the methyl carboxylate.
Analyze Intermolecular Interactions: It would identify any hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing arrangement.
While a specific crystal structure for this compound is not publicly documented, analysis of related structures suggests that the molecule would likely adopt a conformation that minimizes steric hindrance between the bulky tosyl group and the ester substituent.
Utilization of Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Expected Vibrational Frequencies:
Sulfonyl (SO₂) Group: The tosyl group would exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹, respectively.
Carbonyl (C=O) Group: The ester carbonyl group would show a strong, sharp absorption band, expected around 1720-1740 cm⁻¹.
Aromatic and Heteroaromatic Rings: C=C and C=N stretching vibrations from the benzene (B151609) and triazole rings would appear in the 1450-1600 cm⁻¹ region. C-H stretching from the aromatic rings would be observed above 3000 cm⁻¹.
Methyl Groups: C-H stretching vibrations for the methyl groups would be located in the 2850-3000 cm⁻¹ range.
Raman spectroscopy would be a complementary technique, particularly useful for observing the symmetric vibrations of the sulfonyl group and the skeletal vibrations of the aromatic rings. Together, these techniques provide a comprehensive fingerprint of the molecule's functional groups.
Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Tosyl & Triazole Rings | 3050 - 3150 | Medium |
| C-H Stretch (Aliphatic) | Methyl Groups | 2850 - 3000 | Medium |
| C=O Stretch | Ester Carbonyl | 1720 - 1740 | Strong |
| C=C / C=N Stretch | Aromatic/Heteroaromatic Rings | 1450 - 1600 | Medium-Strong |
| SO₂ Asymmetric Stretch | Sulfonyl | 1350 - 1400 | Strong |
| SO₂ Symmetric Stretch | Sulfonyl | 1160 - 1190 | Strong |
Computational and Theoretical Investigations of Methyl 1 Tosyl 1h 1,2,4 Triazole 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate, DFT calculations would typically be initiated by optimizing the molecular geometry to find the lowest energy conformation.
Electronic Structure: Theoretical studies on similar 1,2,4-triazole (B32235) derivatives have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to analyze the electronic properties. researchgate.net These calculations provide information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. For substituted triazoles, the nature and position of substituents significantly influence these electronic parameters.
Molecular Geometry: The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. For analogous triazole systems, the triazole ring is generally found to be planar. researchgate.net The tosyl group, with its bulky nature, and the methyl carboxylate group will adopt specific orientations relative to the triazole ring to minimize steric hindrance. The key dihedral angles to consider would be those involving the C-S bond of the tosyl group and the N-N bond of the triazole, as well as the orientation of the ester group.
Below is a hypothetical data table summarizing the kind of information that would be obtained from such calculations, based on typical findings for similar molecules.
| Parameter | Calculated Value | Method/Basis Set |
| Total Energy | Value in Hartrees | B3LYP/6-311++G(d,p) |
| HOMO Energy | Value in eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | Value in eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Value in eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | Value in Debye | B3LYP/6-311++G(d,p) |
| Key Bond Length (N-S) | Value in Å | B3LYP/6-311++G(d,p) |
| Key Dihedral Angle (C-S-N-N) | Value in Degrees | B3LYP/6-311++G(d,p) |
Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for the structural confirmation of newly synthesized compounds.
Vibrational Spectroscopy (IR): Theoretical Infrared (IR) spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net The calculated spectrum for this compound would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the C=O of the ester, the S=O of the sulfonyl group, and the various bonds within the triazole and phenyl rings. Comparing the theoretical spectrum with an experimentally obtained one can aid in the assignment of vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com These calculations are highly sensitive to the molecular geometry, making them an excellent tool for conformational analysis. By calculating the chemical shifts for different low-energy conformers and comparing them to the experimental spectrum, it is often possible to determine the dominant conformation in solution. nih.gov
A hypothetical comparison of experimental and theoretical spectroscopic data is presented below.
| Spectroscopic Data | Experimental Value | Calculated Value | Method/Basis Set |
| IR: C=O Stretch (cm⁻¹) | e.g., 1730 | e.g., 1755 | B3LYP/6-311++G(d,p) |
| IR: S=O Stretch (cm⁻¹) | e.g., 1370, 1180 | e.g., 1395, 1200 | B3LYP/6-311++G(d,p) |
| ¹H NMR: Triazole H (ppm) | e.g., 8.5 | e.g., 8.7 | GIAO-B3LYP/6-311++G(d,p) |
| ¹³C NMR: C=O (ppm) | e.g., 162 | e.g., 164 | GIAO-B3LYP/6-311++G(d,p) |
Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. For this compound, computational studies could explore various potential reactions, such as its synthesis or decomposition pathways.
Reaction Pathways: By mapping the potential energy surface, computational chemists can delineate the most likely reaction pathway. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. For instance, the synthesis of N-tosyl-1,2,4-triazoles has been studied, and computational modeling could elucidate the mechanism of the cyclization step. researchgate.net
Transition State Analysis: Locating the transition state structure is a key part of modeling a reaction mechanism. Frequency calculations are performed on the located transition state structure; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Analysis of Intramolecular and Intermolecular Interactions, including Hydrogen Bonding and π–π Stacking
Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules in the solid state and their behavior in solution.
Intramolecular Interactions: The optimized geometry of this compound would likely reveal intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···O) or steric repulsions, that influence its preferred conformation. The relative orientation of the tosyl and carboxylate groups could be stabilized by such interactions.
Intermolecular Interactions: In the solid state, molecules of this compound would pack in a way that maximizes favorable intermolecular interactions.
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like N-H or O-H, weak C-H···O and C-H···N hydrogen bonds are expected to play a role in the crystal packing. nih.gov The oxygen atoms of the sulfonyl and carboxylate groups are potential hydrogen bond acceptors.
π–π Stacking: The presence of two aromatic rings, the phenyl ring of the tosyl group and the triazole ring, suggests the possibility of π–π stacking interactions. rsc.org These interactions, where the aromatic rings stack on top of each other in a parallel or offset fashion, are important for stabilizing the crystal lattice. The geometry of these interactions (centroid-to-centroid distance, slip angle) can be analyzed from crystal structure data and further investigated with computational methods.
The table below summarizes the types of non-covalent interactions that could be investigated.
| Interaction Type | Potential Atoms/Groups Involved | Significance |
| Intramolecular C-H···O | Methylene C-H of ester and sulfonyl O | Conformational stability |
| Intermolecular C-H···O | Aromatic/methyl C-H and sulfonyl/carbonyl O | Crystal packing |
| Intermolecular C-H···N | Aromatic/methyl C-H and triazole N | Crystal packing |
| π–π Stacking | Phenyl ring and triazole ring | Crystal lattice stabilization |
Synthetic Utility and Applications in Complex Chemical Scaffold Construction
Methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate as a Key Building Block in Multi-step Organic Synthesis
This compound is a specialized chemical reagent that serves as a pivotal building block in the multi-step synthesis of complex organic molecules. Its utility stems from the strategic placement of three key functional components: the 1,2,4-triazole (B32235) core, a methyl carboxylate group at the 3-position, and a tosyl (p-toluenesulfonyl) group at the N1 position. The 1,2,4-triazole ring is a common scaffold in many biologically active compounds. nih.gov
The tosyl group at the N1 position is not merely a placeholder; it serves two critical functions. Firstly, it acts as a robust protecting group for the N1 nitrogen, preventing unwanted side reactions at this position. This is particularly important because the alkylation of the parent compound, methyl 1,2,4-triazole-3-carboxylate (B8385096), can lead to a mixture of regioisomers. mdpi.com By installing the tosyl group, subsequent chemical transformations can be directed with high regioselectivity to other parts of the molecule. Secondly, the electron-withdrawing nature of the tosyl group activates the triazole ring, influencing its reactivity in subsequent synthetic steps.
This compound is an important intermediate for drug discovery and medicinal chemistry. chemshuttle.com The parent scaffold, methyl 1,2,4-triazole-3-carboxylate, is a well-established precursor for the synthesis of the broad-spectrum antiviral drug Ribavirin. chemicalbook.comgoogle.com The tosylated derivative, this compound, provides a pathway for creating novel analogues of such important therapeutic agents, allowing chemists to modify the core structure to explore new biological activities.
| Feature | Role in Synthesis | Significance |
| Tosyl Group (N1) | Protecting Group | Ensures high regioselectivity in subsequent reactions by blocking the N1 position. |
| Activating Group | Modifies the electron density of the triazole ring, influencing its reactivity. | |
| Methyl Carboxylate (C3) | Reaction Handle | Allows for diverse chemical modifications (e.g., amidation, reduction). |
| 1,2,4-Triazole Core | Heterocyclic Scaffold | Forms the core structure of many medicinally important compounds. nih.gov |
Role in the Directed Synthesis of Fused Heterocyclic Systems and Polycyclic Architectures
The structure of this compound is well-suited for the construction of more complex, fused heterocyclic systems. Such polycyclic architectures are of significant interest in medicinal chemistry, as they can lead to molecules with unique three-dimensional shapes that can interact specifically with biological targets. For example, fused 1,2,4-triazole motifs are present in widely used pharmaceuticals like alprazolam. acs.org
The synthetic utility of this compound in forming fused rings can be realized through several strategies. The tosyl group, while being an effective protecting group, can also function as a leaving group under specific reaction conditions. This allows for intramolecular cyclization reactions where a nucleophilic side chain, attached elsewhere on the molecule, can displace the tosyl group to form a new ring fused to the triazole.
Furthermore, the triazole ring itself, activated by the tosyl and carboxylate groups, can participate in various cycloaddition and condensation reactions. By introducing appropriate functional groups onto the core molecule, chemists can initiate ring-forming cascades that lead to the creation of bicyclic or polycyclic systems. acs.org The defined regiochemistry of the starting material ensures that the resulting fused products are formed with a high degree of structural control.
Precursor for the Development of Advanced Chemical Intermediates for Diverse Synthetic Pathways
This compound is a versatile precursor for a wide range of advanced chemical intermediates. Its value lies in the ability to selectively modify its functional groups to generate new molecules for diverse synthetic applications. chemshuttle.com
The methyl carboxylate group at the C3 position is a primary site for chemical elaboration. It can be readily transformed into a variety of other functional groups, significantly expanding the synthetic possibilities. Common transformations include:
Amidation: Reaction with amines to form carboxamides, a functional group prevalent in many pharmaceuticals. The synthesis of 1,2,4-triazole-3-carboxamides from the parent methyl ester is a key step in the creation of Ribavirin analogues. mdpi.com
Hydrazinolysis: Reaction with hydrazine (B178648) to produce carbohydrazides, which are themselves useful intermediates for building further heterocyclic rings. chemicalbook.com
Reduction: Conversion of the ester to a primary alcohol, which can then be used in ether or ester linkages, or further oxidized to an aldehyde.
Simultaneously, the tosyl group at the N1 position provides tactical advantages. After it has served its purpose of directing reactions or protecting the N1 position, it can be selectively removed (deprotected) to reveal the N-H bond. This allows for subsequent functionalization at the N1 position, providing another layer of synthetic flexibility. This controlled, stepwise functionalization makes the compound a valuable intermediate for constructing complex molecular libraries for drug discovery. chemshuttle.com
| Initial Functional Group | Transformation | Resulting Functional Group | Application |
| Methyl Carboxylate | Amidation | Carboxamide | Synthesis of bioactive amides, peptide analogues. mdpi.com |
| Hydrazinolysis | Carbohydrazide | Precursor for other heterocycles. chemicalbook.com | |
| Reduction | Primary Alcohol | Introduction of linkers, further oxidation. | |
| Tosyl Group | Deprotection | N-H | Allows for subsequent N-alkylation or N-arylation. |
Integration into Novel Synthetic Methodologies and Cascade Reactions
The unique electronic and structural features of this compound make it an ideal candidate for integration into modern and efficient synthetic methodologies. There is a continuous drive in organic chemistry to develop novel reactions that form complex bonds and structures in a single step, often through cascade or one-pot processes.
For instance, novel one-pot methods have been developed for the synthesis of structurally related 1-aryl-1H-1,2,4-triazole-3-carboxylates. These methods often involve the reaction of hydrazonoyl hydrochlorides (which generate nitrilimines in situ) with reagents like the Vilsmeier reagent. researchgate.netisres.org These reactions proceed through a cascade of steps including nucleophilic substitution and intramolecular cycloaddition within a single reaction vessel. researchgate.net The N-tosyl group in the title compound imparts specific reactivity that could be exploited in analogous cascade reactions, allowing for the rapid assembly of complex triazole-containing molecules.
The electron-deficient nature of the tosylated triazole ring can also facilitate its participation in various metal-catalyzed cross-coupling reactions or formal cycloaddition processes. The development of such novel synthetic methods is crucial for improving the efficiency, atom economy, and environmental footprint of chemical synthesis, and reagents like this compound are enabling tools in this endeavor.
Q & A
Q. What advanced applications exist for triazole carboxylates in materials science?
- Methodological Answer :
- Coordination polymers : React with transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage .
- Optoelectronic materials : Incorporate into π-conjugated systems for OLEDs; characterize via cyclic voltammetry and UV-vis .
- Surface functionalization : Graft onto silica nanoparticles for catalytic applications; analyze using XPS and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
